![molecular formula C21H24N2O B2407026 N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide CAS No. 852137-75-8](/img/structure/B2407026.png)
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide
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Description
Synthesis Analysis
The synthesis of DIM-5 involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain DIM-5. A one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles has been developed .Molecular Structure Analysis
The molecule contains a total of 43 atom(s). There are 20 Hydrogen atom(s), 19 Carbon atom(s), 2 Nitrogen atom(s) and 2 Oxygen atom(s) . The Benzyl N-[(1,2-dimethylindol-5-yl)methyl]carbamate molecule contains a total of 45 bond(s). There are 25 non-H bond(s), 17 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 Pyrrole(s) .Scientific Research Applications
Fischer Indolisation
The compound can be synthesized using a one-pot, three-component Fischer indolisation . This process is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .
N-Alkylation
The compound can also be synthesized using a rapid N-alkylation process . This process is robust, clean, high-yielding, and generates minimal quantities of by-products or leftovers .
Synthesis of Diverse Heterocycles
Indoles, such as this compound, are versatile building blocks in synthesis, providing access to diverse heterocycles . These include tryptolines, spiropyrans, indolines, oxindoles, and spirocycles .
Substrates for Asymmetric Dearomatisation
Indoles like this compound can be used as substrates for asymmetric dearomatisation . This is a process that converts aromatic compounds into non-aromatic ones, which can be useful in the synthesis of complex organic molecules.
Polymers and Composite Materials
Indoles can be used in the synthesis of polymers and composite materials with energy storage and biomedical applications .
Photochemical Properties
The compound can be used to investigate the photochemical properties of indole-containing diarylethenes . This can help scientists better understand how these compounds behave under different light conditions .
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-4-19(17-8-6-5-7-9-17)21(24)22-14-16-10-11-20-18(13-16)12-15(2)23(20)3/h5-13,19H,4,14H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXJGNMXYQMLKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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